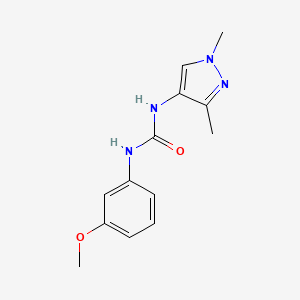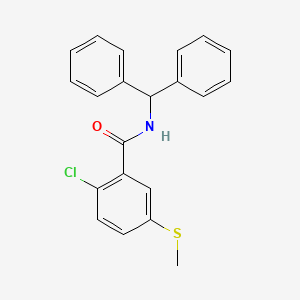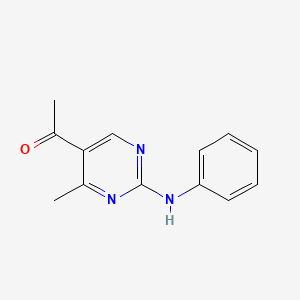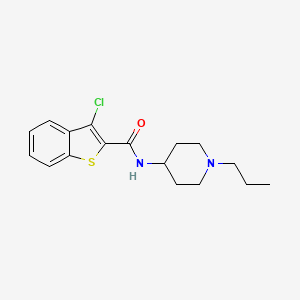
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(3-methoxyphenyl)urea
Descripción general
Descripción
Research on N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(3-methoxyphenyl)urea and similar compounds focuses on their synthesis, structural characterization, and potential applications in various fields such as medicinal chemistry and materials science. These compounds are of interest due to their unique chemical structures and properties, which may contribute to biological activity or material functionality.
Synthesis Analysis
The synthesis of similar compounds typically involves regiospecific reactions, where the correct identification of the regioisomer is critical. Techniques such as single-crystal X-ray analysis have been utilized for unambiguous structure determination. Such synthetic approaches highlight the complexity and specificity required in the synthesis of urea derivatives and related compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Molecular structure analyses often employ spectroscopic techniques alongside computational methods. For instance, NMR, UV-Visible, and vibrational spectroscopic analyses, supported by DFT calculations, have been used to characterize the molecular structure of related compounds. These studies provide insights into the electronic and charge transfer properties, aiding in understanding the compound's behavior at the molecular level (Alphonsa, Loganathan, Anand, & Kabilan, 2016).
Chemical Reactions and Properties
Research on the chemical reactivity of urea derivatives has explored their complex-forming tendencies, synthesis of heterocycles, and interactions with various functional groups. Studies detail the formation of iron(III) complexes, highlighting the compounds' potential in coordination chemistry and their reactivity towards different chemical reagents (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).
Physical Properties Analysis
The physical properties of compounds like this compound can be deduced from crystallographic studies, which reveal information about the compound's solid-state structure, including conformational aspects and intermolecular interactions. Such analyses are crucial for understanding the compound's stability, solubility, and potential applications (Kumar, Subramanian, Srinivasan, Rajagopalan, Schreurs, Kroon, & Steiner, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, are closely linked to the compound's structure. Investigations into functionalization reactions and the synthesis of novel derivatives provide insight into the versatile chemistry of urea derivatives and their potential utility in developing new materials or biological agents (Korkusuz, Yıldırım, & Albayrak, 2013).
Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Chemical Reactivity
Studies have detailed the synthesis, spectroscopic characterization, and computational study of imidazole and pyrazole derivatives, highlighting their reactivity and potential applications. For example, the reactivity of newly synthesized imidazole derivatives has been investigated through spectroscopic methods and computational studies, revealing their potential for electrophilic attack and interactions with proteins like antihypertensive protein hydrolase, suggesting potential biomedical applications (Hossain et al., 2018). Similarly, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases chemical reactivity that could be harnessed for the synthesis of substituted products, indicating its utility in synthetic organic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Potential in Medicinal Chemistry
Further research has explored the potential of urea derivatives in medicinal chemistry, particularly as inhibitors and anticancer agents. For instance, N-pyrazole, N'-thiazole urea inhibitors have been designed targeting MAP kinase p38α, demonstrating the structural basis for potent inhibition and suggesting therapeutic applications in diseases where p38α MAPK is implicated (Getlik et al., 2012). Additionally, a series of (imidazo[1,2-a]pyrazin-6-yl)ureas showed antiproliferative activity against non-small cell lung cancer cell lines, indicating a novel approach for targeting p53 mutations in cancer therapy (Bazin et al., 2016).
Propiedades
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9-12(8-17(2)16-9)15-13(18)14-10-5-4-6-11(7-10)19-3/h4-8H,1-3H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBWTYZHMNVWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)NC2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4628381.png)
![methyl 4-[5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4628382.png)
![allyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4628388.png)
![6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628391.png)

![N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4628405.png)
![N-{1-[1-(2-amino-2-oxoethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B4628408.png)


![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4628436.png)
![N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4628449.png)
![4-methyl-1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4628451.png)